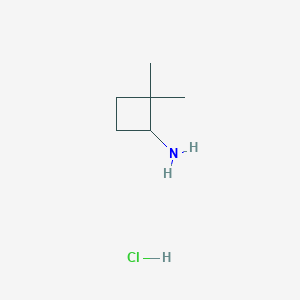

2,2-Dimethylcyclobutan-1-amine hydrochloride

Description

The exact mass of the compound 2,2-Dimethylcyclobutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethylcyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2)4-3-5(6)7;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDUGBJDOBKECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803562-44-8 | |

| Record name | Cyclobutanamine, 2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethylcyclobutan-1-amine hydrochloride physical properties

The following technical guide details the physicochemical profile, synthesis logic, and handling protocols for 2,2-Dimethylcyclobutan-1-amine hydrochloride .

CAS: 1803562-44-8 | Formula: C₆H₁₄ClN | MW: 135.64 g/mol [1]

Executive Summary

2,2-Dimethylcyclobutan-1-amine hydrochloride is a conformationally restricted amine building block used primarily in medicinal chemistry.[1] Its cyclobutane core serves as a rigid bioisostere for flexible alkyl chains (e.g., tert-butyl or isopropyl groups), reducing the entropic penalty of ligand-target binding.[1] This guide provides a comprehensive analysis of its physical properties, synthetic accessibility, and handling requirements for high-precision research applications.[2]

Chemical Identity & Structural Analysis

The compound consists of a cyclobutane ring substituted with a gem-dimethyl group at the C2 position and a primary amine at the C1 position.[1]

| Property | Detail |

| IUPAC Name | 2,2-Dimethylcyclobutan-1-amine hydrochloride |

| SMILES | CC1(CCC1N)C.Cl |

| Molecular Weight | 135.64 g/mol (Salt); 99.18 g/mol (Free Base) |

| Chirality | The C1 carbon is a stereocenter.[1] The compound exists as a racemate unless chirally resolved. |

| Stereoelectronic Effect | The gem-dimethyl group at C2 exerts steric pressure, puckering the ring and creating distinct diastereotopic environments for the methyl groups. |

Conformational Analysis (DOT Visualization)

The following diagram illustrates the structural relationship and the origin of the diastereotopic methyl signals observed in NMR spectroscopy.

Caption: Structural logic dictating the magnetic inequality of the gem-dimethyl group due to the adjacent chiral center.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predicted parameters for the hydrochloride salt.

Solid-State & Solution Properties

| Parameter | Value / Description | Context |

| Physical State | White to off-white crystalline solid | Typical for amine hydrochlorides.[1] |

| Melting Point | >180 °C (Decomp.) | High lattice energy characteristic of ammonium salts; exact onset depends on purity/polymorph. |

| Solubility (Water) | High (>50 mg/mL) | Hydrophilic ionic character dominates the lipophilic cyclobutane ring. |

| Solubility (DMSO) | Soluble | Suitable for biological assay stock solutions. |

| Solubility (DCM) | Moderate to Low | The hydrochloride salt is poorly soluble in non-polar solvents; requires conversion to free base for extraction. |

| Hygroscopicity | Moderate | Amine salts tend to absorb atmospheric moisture; store under desiccant. |

Molecular Descriptors (Free Base)

| Parameter | Value | Significance |

| pKa (Conjugate Acid) | ~10.2 - 10.5 | Comparable to tert-butylamine; highly basic due to inductive donation from alkyl groups.[1] |

| logP | ~1.2 | Moderate lipophilicity; crosses membranes effectively in free base form. |

| TPSA | 26.02 Ų | Polar surface area derived solely from the primary amine. |

Synthetic Logic & Preparation

Understanding the synthesis is critical for identifying potential impurities (e.g., residual azides or carboxylic acids).[2] The most robust route involves the Curtius Rearrangement , which preserves the cyclobutane ring integrity better than oxidative methods.[2]

Synthesis Workflow

Caption: Curtius Rearrangement pathway minimizing ring-opening side reactions common in strained systems.

Handling & Experimental Protocols

Protocol 1: Conversion to Free Base (For Coupling Reactions)

The hydrochloride salt is stable but unreactive in nucleophilic substitutions or amide couplings. It must be neutralized in situ or isolated as a free base.

-

Suspension: Suspend 1.0 eq (e.g., 135 mg) of the hydrochloride salt in DCM (5 mL).

-

Neutralization: Add 1.1 eq of DIPEA (Diisopropylethylamine) or wash with saturated aqueous NaHCO₃.

-

Extraction: If using aqueous base, extract the aqueous layer 3x with DCM.[2]

-

Note: The free base is volatile. Do not evaporate to dryness under high vacuum for extended periods.

-

-

Drying: Dry organics over anhydrous Na₂SO₄ and filter. Use the solution immediately.

Protocol 2: Quality Control (NMR Analysis)

Solvent: DMSO-d₆ or D₂O (to suppress exchangeable protons).[1]

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.10 (br s, 3H, NH₃⁺) – Disappears in D₂O.[2]

- 3.20 (q, 1H, CH-N) – The alpha-proton, typically deshielded.[1][2]

- 1.80–2.10 (m, 2H, Ring CH₂) – Complex multiplets due to puckering.[2]

- 1.45–1.60 (m, 2H, Ring CH₂).[2]

- 1.15 (s, 3H, CH₃-A).[2]

- 1.05 (s, 3H, CH₃-B) – Distinct singlet due to diastereotopic environment.[2]

Applications in Drug Discovery[1][2]

-

Bioisosterism: Replaces tert-butyl or isopropyl groups to improve metabolic stability (blocking P450 oxidation sites).[1]

-

Conformational Locking: The cyclobutane ring restricts the rotation of the amine, potentially locking the ligand into a bioactive conformation and improving potency.[2]

-

Peptidomimetics: Used in the synthesis of

-amino acids to induce specific secondary structures (helices/turns) in peptide backbones.[1]

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

References

-

Synthesis & Stereochemistry: VulcanChem. 2,2-Dimethylcyclobutan-1-amine - Product Analysis and Synthesis Strategies. Retrieved from

-

General Amine Properties: Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

-

Safety Data: BLD Pharm. Safety Data Sheet: 2,2-Dimethylcyclobutan-1-amine hydrochloride. Retrieved from

-

Structural Analogs: Organic Syntheses. Preparation of Cyclobutylamine from Cyclobutanecarboxylic Acid. Org. Synth. 1971, 51,[2] 48. Retrieved from

Sources

An In-depth Technical Guide to 2,2-Dimethylcyclobutan-1-amine Hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Small, saturated carbocycles have emerged as particularly valuable motifs, offering a three-dimensional structure that can enhance binding to biological targets while improving metabolic stability. The cyclobutane ring, a strained four-membered carbocycle, is increasingly utilized as a versatile building block in drug design.[1][2] Its rigid, puckered conformation can lock flexible molecules into a bioactive conformation, serve as a non-planar bioisostere for aromatic rings, and provide sp³-rich character to escape "flatland" and improve physicochemical properties.[1][2][3]

This guide focuses on 2,2-Dimethylcyclobutan-1-amine hydrochloride (CAS Number: 1803562-44-8 ), a functionalized cyclobutane building block. The presence of a primary amine provides a critical handle for derivatization, while the gem-dimethyl group offers steric bulk and can block sites of metabolic oxidation, potentially enhancing the pharmacokinetic profile of derivative compounds. This document provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, designed to empower researchers in its effective use.

| Property | Value | Source(s) |

| CAS Number | 1803562-44-8 | [4] |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | [4] |

| IUPAC Name | 2,2-dimethylcyclobutan-1-amine;hydrochloride | [4] |

| Synonyms | 2,2-dimethylcyclobutanamine HCl | |

| Physical Form | Solid | |

| Typical Purity | ≥97% | [4] |

| Storage | Store under an inert atmosphere at room temperature. |

Part 1: Synthesis and Purification Workflow

The most logical and efficient synthetic route to 2,2-Dimethylcyclobutan-1-amine hydrochloride begins with the corresponding ketone, 2,2-dimethylcyclobutanone. The overall workflow involves the synthesis of this key precursor, its conversion to the primary amine via reductive amination, and subsequent formation and purification of the hydrochloride salt.

Synthesis of Key Precursor: 2,2-Dimethylcyclobutanone

The primary challenge in this synthesis is the efficient construction of the gem-disubstituted cyclobutanone ring. While several methods exist for forming cyclobutanones, a convenient and well-documented approach involves the reaction of dimethylketene with ethylene under pressure.[1] An alternative laboratory-scale synthesis was developed by Agosta and Herron, providing a more accessible route for researchers.[1][5]

Causality Behind Experimental Choices: The synthesis of strained four-membered rings requires overcoming significant activation energy. High-pressure reactions, like the dimethylketene-ethylene cycloaddition, provide the necessary energy to drive the [2+2] cycloaddition forward. Alternative multi-step syntheses often rely on ring expansion or intramolecular cyclization strategies, which are chosen to manage the inherent ring strain during formation.

Proposed Protocol: Reductive Amination

Reductive amination is a robust and widely used method in medicinal chemistry for converting ketones and aldehydes into amines.[6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.

Expertise & Experience: For the reductive amination of a ketone with ammonia to form a primary amine, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent.[7][8] Unlike sodium borohydride (NaBH₄), it is mild enough not to readily reduce the starting ketone.[7] It is also less toxic and easier to handle than sodium cyanoborohydride (NaBH₃CN).[9] The reaction is typically run with an ammonia source, such as ammonium acetate, in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2,2-dimethylcyclobutanone (1.0 eq).

-

Addition of Reagents: Add ammonium acetate (NH₄OAc, ~10 eq) followed by anhydrous 1,2-dichloroethane (DCE).

-

Stirring: Stir the resulting suspension at room temperature for approximately 30 minutes.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylcyclobutan-1-amine free base.

Salt Formation and Purification

For ease of handling, purification, and to improve stability and crystallinity, the free base amine is converted to its hydrochloride salt.

Trustworthiness: The protocol is self-validating. The formation of a solid precipitate upon addition of HCl confirms salt formation. Successful purification via recrystallization is validated by a sharp melting point and high purity as determined by analytical techniques (see Part 2).

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude free base amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until the solution is acidic and no further precipitation is observed.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove non-polar impurities.

-

Recrystallization: Purify the crude hydrochloride salt by recrystallization. A common solvent system is a mixture of ethanol and diethyl ether.[6] Dissolve the salt in a minimum amount of hot ethanol and slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a freezer to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2,2-Dimethylcyclobutan-1-amine hydrochloride.

Part 2: Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, D₂O):

-

δ ~3.5-3.7 ppm (m, 1H): The proton on the carbon bearing the amine (C1-H) would be expected to be a multiplet, shifted downfield by the adjacent electron-withdrawing ammonium group.

-

δ ~1.8-2.2 ppm (m, 4H): The four protons on the C3 and C4 carbons of the cyclobutane ring would appear as a complex set of multiplets.

-

δ ~1.2 ppm (s, 3H) & ~1.1 ppm (s, 3H): The two methyl groups at the C2 position are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct singlets.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O):

-

δ ~55-60 ppm: Signal for the C1 carbon attached to the nitrogen.

-

δ ~40-45 ppm: Signal for the quaternary C2 carbon.

-

δ ~30-35 ppm: Signal for the C4 carbon.

-

δ ~25-30 ppm (2 carbons): Signals for the two non-equivalent methyl carbons.

-

δ ~20-25 ppm: Signal for the C3 carbon. (Note: Chemical shifts are estimates and will vary based on solvent and exact conditions.)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected parent ion would be that of the free base.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 100.11 (for C₆H₁₄N⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method would be appropriate for this small, polar molecule.

Proposed HPLC Method for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A linear gradient, for example, from 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for end-absorption, as the molecule lacks a strong chromophore).

-

Purity Assessment: Purity is determined by the area percentage of the main peak.

Part 3: Applications in Drug Discovery

2,2-Dimethylcyclobutan-1-amine hydrochloride is not an active pharmaceutical ingredient itself, but rather a valuable starting material or building block. Its utility stems from the strategic advantages conferred by the 2,2-dimethylcyclobutyl moiety.

1. Conformationally Restricted Linker: The rigid cyclobutane ring can replace a more flexible alkyl chain in a lead compound. This reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity and potency.[2]

2. Metabolic Stability: The gem-dimethyl group is a classic motif used to block sites of metabolic hydroxylation by Cytochrome P450 enzymes. By replacing a metabolically vulnerable group (like an isopropyl or tert-butyl group) with the 2,2-dimethylcyclobutyl scaffold, chemists can improve the half-life and overall pharmacokinetic profile of a drug candidate.[2]

3. Increasing sp³ Character: There is a well-established trend in modern drug discovery to move away from flat, aromatic molecules towards compounds with greater three-dimensionality (higher Fsp³). This often leads to improved solubility, reduced off-target toxicity, and better clinical success rates. As a small, sp³-rich fragment, 2,2-dimethylcyclobutan-1-amine is an ideal building block for this purpose.

4. Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and functional handle make it suitable for use in FBDD campaigns to probe hydrophobic pockets in target proteins.

Safety Information

As a chemical intermediate, 2,2-Dimethylcyclobutan-1-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be performed in a well-ventilated fume hood.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

- Agosta, W. C., & Herron, D. K. (1969). Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry, 34(9), 2782–2782.

- Agosta, W. C., & Herron, D. K. (1969). Convenient synthesis of 2,2-dimethylcyclobutanone. Journal of the American Chemical Society, 91(13), 3652-3653.

- Wessjohann, L. A., et al. (2007).

- Krumpolc, M., & Rocek, J. (1990). Cyclobutanone. Organic Syntheses, 60, 20.

- Li, J., et al. (2013). Facile synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes and (PhSe)2-catalyzed Baeyer–Villiger oxidation to 4-methylenebutanolides. Green Chemistry, 15(9), 2374-2378.

- Synple Chem AG. (n.d.). Application Note – Reductive Amination.

- Siedlecka, U., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.

- Douglass, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable.

- Organic Chemistry Tutor. (n.d.). Reductive Amination.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Vaia. (n.d.). Q78P How many signals are produced by... [FREE SOLUTION].

- PubChem. (n.d.). 2,2-Dimethylcyclobutan-1-amine.

- AChemBlock. (n.d.). 2,2-dimethylcyclobutanamine;hydrochloride 97%.

- Wessjohann, L. A., et al. (2021).

- Google Patents. (n.d.). WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.

- Amine Catalysts. (2024, June 11). 2,2-dimethylbutane.

- European Patent Office. (2017, March 1).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane.

- Request PDF. (2025, August 7). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.

- Fernández-de Gortari, E., & Medina-Franco, J. L. (2021).

- Doc Brown's Chemistry. (n.d.).

- Doc Brown's Chemistry. (n.d.).

- PubChem. (n.d.). 2,2-Dimethylcyclobutane-1,3-diol.

- PubChem. (n.d.). Heterocyclic compounds and uses thereof (Patent No. US-10253047-B2).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. 2,2-dimethylcyclobutanamine;hydrochloride 97% | CAS: 1803562-44-8 | AChemBlock [achemblock.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

A Technical Guide to 2,2-Dimethylcyclobutan-1-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in drug discovery. Its unique three-dimensional structure and inherent stability offer medicinal chemists a scaffold to enhance metabolic stability, modulate physicochemical properties, and explore novel chemical space.[1] This guide provides an in-depth technical overview of 2,2-Dimethylcyclobutan-1-amine hydrochloride, a versatile building block featuring this valuable scaffold. We will cover its chemical structure, physicochemical properties, a representative synthetic workflow, methods for structural elucidation, and its applications in research and development, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Value of Strained Rings in Drug Design

In the quest for novel therapeutics, the architecture of a molecule is paramount. Small carbocycles like cyclobutane provide a rigid, puckered three-dimensional framework that can orient substituents in precise vectors, a critical feature for optimizing interactions with biological targets.[1] The incorporation of a gem-dimethyl group on the cyclobutane ring, as seen in 2,2-Dimethylcyclobutan-1-amine, serves to "lock" conformations and can act as a metabolically robust isostere for more labile groups. The primary amine functionality provides a key reactive handle for further chemical elaboration, making this hydrochloride salt a stable, easy-to-handle, and highly valuable intermediate for library synthesis and lead optimization campaigns.

Chemical Identity and Structure

The fundamental identity of a chemical reagent is the bedrock of reproducible science. This section details the key identifiers and visual structure of the title compound.

-

IUPAC Name: 2,2-dimethylcyclobutan-1-amine;hydrochloride[2][3]

-

Synonyms: 2,2-dimethylcyclobutanamine hydrochloride[3]

Chemical Structure Diagram

Caption: Chemical structure of 2,2-Dimethylcyclobutan-1-amine hydrochloride.

Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a reagent is critical for its proper handling, storage, and application in experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage | Inert atmosphere, room temperature | |

| InChIKey | YGDUGBJDOBKECZ-UHFFFAOYSA-N | |

| Monoisotopic Mass | 99.1048 Da (free base) | [4] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[5]

-

P280: Wear protective gloves, eye protection, and face protection.[6][7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Storage: Keep container tightly closed and store in a cool, dry, well-ventilated place.[6][8]

Causality Note: The hydrochloride salt form enhances the compound's stability and typically renders it as a crystalline solid, which is easier to handle and weigh accurately compared to the volatile free-base amine. The protonated amine also improves solubility in polar protic solvents.

Synthesis and Purification Workflow

While multiple proprietary routes exist for the synthesis of this compound, a common academic approach involves the multi-step conversion from a suitable cyclobutanone precursor. The following represents a generalized, logical workflow. A specific, well-established procedure for the parent cyclobutylamine involves a Schmidt reaction on cyclobutanecarboxylic acid.[9]

Conceptual Synthesis Workflow Diagram

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Protocol (Illustrative)

-

Oxime Formation: 2,2-Dimethylcyclobutanone is reacted with hydroxylamine hydrochloride in a buffered solution (e.g., with sodium acetate) in an alcoholic solvent like ethanol. The mixture is heated to reflux for several hours to form the corresponding oxime.

-

Reduction to Amine: The isolated oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as sodium borohydride in the presence of a nickel catalyst or catalytic hydrogenation (H₂ over Palladium/Carbon), is used to reduce the oxime to the primary amine.

-

Expertise Note: The choice of reducing agent is critical. Catalytic hydrogenation is often cleaner, but metal hydrides can be more practical for smaller-scale lab synthesis. The reaction must be monitored carefully to avoid over-reduction or side reactions.

-

-

Workup and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous base (e.g., NaOH) to remove acidic impurities and ensure the product is in its free-base form. The organic layer is dried and concentrated.

-

Salt Formation (Self-Validating Step): The crude 2,2-dimethylcyclobutanamine is dissolved in a non-polar solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent, e.g., HCl in ether) is added dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out.

-

Trustworthiness Note: This precipitation step is also a form of purification. A clean, white, crystalline precipitate is a strong indicator of purity. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum.

-

-

Final QC: The identity and purity of the final product are confirmed via the analytical methods described in the next section.

Structural Elucidation and Quality Control

Confirming the structure and purity of the final compound is a non-negotiable step in chemical synthesis. The following techniques are standard for characterizing 2,2-Dimethylcyclobutan-1-amine hydrochloride.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation.

-

Expected Signals: Protons on the carbon adjacent to the electron-withdrawing ammonium group will be deshielded and appear downfield. The gem-dimethyl groups will likely appear as two distinct singlets due to the chiral center at C1, integrating to 3 protons each. The remaining cyclobutane ring protons will appear as complex multiplets. The ammonium protons (-NH₃⁺) may appear as a broad singlet.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Expected Signals: The carbon attached to the nitrogen (C1) will be downfield. The quaternary carbon bearing the two methyl groups (C2) will also be distinct. The two methyl carbons and the remaining two ring carbons (C3, C4) will each give a unique signal.

-

-

IR (Infrared) Spectroscopy:

-

Key Absorptions: A primary amine salt will show a broad absorption band in the 3300-3500 cm⁻¹ region due to N-H stretching, which is characteristic of primary amines.[10] C-H stretching bands for the alkane structure will appear just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Expected Ion: In techniques like Electrospray Ionization (ESI-MS), the analysis will detect the cationic free base. The expected mass-to-charge ratio ([M+H]⁺) would correspond to the molecular weight of the free base (C₆H₁₃N), which is approximately 99.10 Da.[4]

-

Applications in Research and Drug Development

The primary value of 2,2-Dimethylcyclobutan-1-amine hydrochloride lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.

Role as a Bioisosteric Scaffold

The gem-dimethyl cyclobutane moiety is an attractive replacement for other common chemical groups. For example, it can replace a t-butyl group or a phenyl ring, offering similar spatial occupancy but with improved metabolic stability and a different vector profile for substituent placement.[1] This can lead to improved pharmacokinetic properties in drug candidates.

Use in Library Synthesis

The primary amine is a powerful functional handle for a wide array of chemical transformations, making it ideal for creating diverse chemical libraries for high-throughput screening.

Conceptual Application Diagram

Caption: Role as a versatile building block in parallel synthesis.

The resulting derivatives are explored for a wide range of pharmacological activities, including but not limited to CNS disorders, oncology, and infectious diseases, where fine-tuning solubility, lipophilicity, and metabolic stability is crucial.[11][12][13]

References

-

2,2-dimethylcyclobutan-1-amine hydrochloride (C6H13N). PubChemLite. [Link]

-

2,2-dimethylcyclobutan-1-amine hydrochloride | CAS 1803562-44-8. American Elements. [Link]

-

Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

-

2,2-Dimethylcyclobutan-1-amine | C6H13N | CID 58806244. PubChem, National Institutes of Health. [Link]

-

Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. [Link]

-

Safety Data Sheet. Fisher Scientific. [Link]

-

Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Organic Chemistry Praktikum. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Biodiversity. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Semantic Scholar. [Link]

-

Cyclobutylamine. Organic Syntheses. [Link]

-

2,2-Dimethylcyclopentan-1-amine | C7H15N | CID 15196532. PubChem, National Institutes of Health. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Institutes of Health. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Cyclobutane synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 2,2-dimethylcyclobutanamine;hydrochloride 97% | CAS: 1803562-44-8 | AChemBlock [achemblock.com]

- 4. PubChemLite - 2,2-dimethylcyclobutan-1-amine hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]

- 5. 3-(2,2-dimethylpropyl)cyclobutan-1-amine hydrochloride | 2460754-99-6 [sigmaaldrich.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.es [fishersci.es]

- 8. kishida.co.jp [kishida.co.jp]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2,2-Dimethylcyclobutan-1-amine Hydrochloride

The following technical guide details the synthesis of 2,2-Dimethylcyclobutan-1-amine hydrochloride , a conformationally restricted amine scaffold increasingly utilized in medicinal chemistry to improve metabolic stability and receptor selectivity.[1]

This guide prioritizes the Dimethylketene [2+2] Cycloaddition pathway, as it provides the most direct access to the cyclobutane skeleton with the correct gem-dimethyl regiochemistry.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2,2-Dimethylcyclobutan-1-amine (1) presents a specific regiochemical challenge: introducing the gem-dimethyl group adjacent to the amine functionality on a strained four-membered ring.[1]

Direct functionalization of a pre-formed cyclobutane ring is often non-selective.[1] Therefore, the most robust strategy relies on constructing the ring via [2+2] cycloaddition to form the corresponding ketone, followed by stereoselective amination.

Retrosynthetic Logic

-

Precursor (2): 2,2-Dimethylcyclobutanone . This ketone allows access to the amine via reductive amination or oxime reduction.

-

Ring Construction: The 2,2-dimethylcyclobutanone skeleton is best formed by the cycloaddition of Dimethylketene (generated in situ) and Ethylene .

Figure 1: Retrosynthetic disconnection relying on the [2+2] ketene-olefin cycloaddition.

Primary Synthesis Pathway: The Ketene Route[1]

This route is preferred for its atom economy and ability to scale.[1] It avoids the complex degradation steps associated with chiral pool materials (e.g.,

Phase A: In Situ Generation of Dimethylketene

Dimethylketene is unstable and prone to dimerization.[1] It must be generated in situ from isobutyryl chloride and immediately trapped.[1]

-

Reagents: Isobutyryl chloride, Triethylamine (Et

N). -

Mechanism: Elimination of HCl to form the ketene.

Phase B: [2+2] Cycloaddition

The cycloaddition of dimethylketene with ethylene is thermally allowed but requires pressure to maintain a sufficient concentration of ethylene in the liquid phase.

-

Reagents: Ethylene gas, Dichloromethane (DCM) or Toluene.

-

Conditions: Autoclave (High Pressure), 80–100 °C.

Phase C: Conversion to Primary Amine

Direct reductive amination with ammonium acetate can lead to secondary amine byproducts.[1] The Oxime Reduction protocol is superior for isolating the primary amine hydrochloride with high purity.

-

Step C1: Ketone + Hydroxylamine

Oxime.[1] -

Step C2: Oxime + H

/Raney Ni -

Step C3: HCl salt formation.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylcyclobutanone[1]

Safety Note: Ethylene is a flammable gas; use a rated autoclave.[1] Ketenes are potent electrophiles; work in a fume hood.[1]

-

Setup: Equip a high-pressure stainless steel autoclave with a magnetic stirrer and a gas inlet.

-

Reagent Loading:

-

Charge the vessel with Isobutyryl chloride (1.0 equiv, e.g., 106.5 g, 1.0 mol) and anhydrous Dichloromethane (500 mL).

-

Cool the vessel to 0 °C.

-

Add Triethylamine (1.05 equiv, 106 g) dropwise over 30 minutes. A thick precipitate of Et

N·HCl will form.[1]

-

-

Cycloaddition:

-

Seal the autoclave.[1]

-

Pressurize with Ethylene gas to 30–40 bar (approx. 450–600 psi).

-

Heat the mixture to 100 °C and stir vigorously for 12–16 hours.

-

-

Workup:

-

Cool to room temperature and carefully vent excess ethylene.[1]

-

Filter the reaction mixture to remove the triethylamine hydrochloride salts.

-

Wash the filtrate with 1N HCl (2 x 200 mL) to remove residual amine, followed by saturated NaHCO

and brine. -

Dry over MgSO

and concentrate carefully (the product is volatile).

-

-

Purification: Distill the residue at atmospheric pressure.

-

Target Fraction:2,2-Dimethylcyclobutanone (bp ~110–112 °C).

-

Step 2: Oxime Formation

-

Reaction:

-

Isolation:

Step 3: Reduction to Amine Hydrochloride

-

Reduction:

-

Dissolve the oxime in Ethanol (or Methanol/NH

). -

Add Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C (if using high pressure).

-

Hydrogenate at 50 psi (3.5 bar) H

at room temperature for 6–12 hours.

-

-

Salt Formation:

Pathway Visualization

The following diagram illustrates the complete reaction flow, including the critical intermediate handling.

Figure 2: Step-by-step synthesis from isobutyryl chloride to the amine salt.

Analytical Data Summary

The following table summarizes the expected physicochemical properties for validation.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Hygroscopic; store under inert gas.[1] |

| Melting Point | > 200 °C (decomp.)[4] | Typical for amine hydrochlorides.[1] |

| 1H NMR (D2O) | Distinct gem-dimethyl singlets; C1-H triplet. | |

| MS (ESI+) | [M+H]+ = 100.1 | Free base mass. |

| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane. |

Alternative Strategies & Troubleshooting

Alternative: The Chiral Pool Route (Pinonic Acid)

If enantiopure material is required, one may start from (+)-

-

Oxidation:

-Pinene -

Degradation: Baeyer-Villiger oxidation of the methyl ketone

Acetate -

Deoxygenation: Removal of the hydroxyl group yields 2,2-dimethylcyclobutanecarboxylic acid .

-

Curtius Rearrangement: Acid

Acyl Azide

Troubleshooting the Ketene Route

-

Low Yield of Ketone: Ensure the autoclave is leak-proof and ethylene pressure is maintained.[1] Dimethylketene dimerizes rapidly if ethylene concentration is low.[1]

-

Secondary Amine Impurity: If using reductive amination (Ketone + NH

OAc + NaBH

References

-

Hasek, R. H., et al. (1960). "Dimethylketene."[1][5] The Journal of Organic Chemistry, 25(11), 1968–1972. Link

-

Martin, J. C., et al. (1965). "Cyclobutanone from Ketene and Ethylene."[1] Organic Syntheses, Coll.[1][6] Vol. 5, p. 273.[1] Link

-

Wiberg, K. B., et al. (1968). "Preparation of 2,2-dimethylcyclobutanone." The Journal of Organic Chemistry, 33(6), 2575–2577. Link

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Sigma-Aldrich. "2,2-Dimethylcyclobutan-1-amine hydrochloride Product Page."[1] Link (Verified availability of reference standard).

Sources

- 1. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN113646304A - æå¾®çç©çå»åè¡çç© - Google Patents [patents.google.com]

- 3. CN113382988A - æå¾®çç©2-é °åºæ°¨åº-å»å-4-ç²é °èºè¡çç© - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0681564A1 - Process for the manufacture of 2,2,4,4-tetramethylcyclobutanediol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Discovery and History of Cyclobutane-Containing Compounds

This guide provides a comprehensive overview of the discovery, synthesis, unique properties, and applications of cyclobutane-containing compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry and practical applications of this fascinating class of molecules.

The Dawn of Strained Rings: Early History and Synthesis

The story of cyclobutane is intrinsically linked to the development of organic chemistry's understanding of ring strain. In the late 19th century, Adolf von Baeyer's strain theory postulated that cyclic molecules with bond angles deviating from the ideal tetrahedral angle of 109.5° would be inherently unstable.[1] Cyclobutane, with its presumed planar square geometry and 90° angles, was a prime candidate for high instability, making its synthesis a formidable challenge.

The first synthesis of a cyclobutane derivative was a landmark achievement by Richard Willstätter in 1907. His multi-step synthesis began with the cyclization of diethyl 1,3-propanedicarboxylate with methylene iodide, a reaction that itself was fraught with difficulty and low yields. The resulting cyclobutanedicarboxylic acid was then subjected to a series of transformations to ultimately yield cyclobutane. This arduous process underscored the challenges of constructing such a strained ring system and validated Baeyer's predictions of its instability.

The Physicality of a Strained System: Properties and Conformation

The defining feature of cyclobutane is its significant ring strain, estimated to be around 26.3 kcal/mol.[1][2] This strain arises from two main factors:

-

Angle Strain : The deviation of the C-C-C bond angles from the ideal 109.5°.[3][4]

-

Torsional Strain : The eclipsing interactions of hydrogen atoms on adjacent carbon atoms.[2][4]

To alleviate some of this torsional strain, cyclobutane is not perfectly planar but adopts a "puckered" or "butterfly" conformation.[5][6] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[6] This puckering slightly reduces the eclipsing of hydrogens at the cost of a minor increase in angle strain.[5][7] The barrier to inversion between the two equivalent puckered conformations is very low.[7]

This inherent strain profoundly influences the chemical reactivity of cyclobutanes, making them susceptible to ring-opening reactions that are not observed in their less-strained counterparts like cyclopentane and cyclohexane.

Table 1: Comparative Properties of Small Cycloalkanes

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane (Chair) |

| Total Ring Strain (kcal/mol) | 27.6[2][8] | 26.3[1][2] | 7.4[1] | ~0[4] |

| C-C-C Bond Angle | 60°[1][3] | ~88° (puckered)[1][6] | ~105° (envelope) | ~111° |

| C-C Bond Length (Å) | 1.510 | 1.548[9] | 1.546 | 1.540 |

Constructing the Four-Membered Ring: Key Synthetic Methodologies

The challenges of early syntheses have been overcome by the development of powerful and versatile methods for constructing the cyclobutane core. The most prominent among these is the [2+2] cycloaddition reaction.[10]

[2+2] Photocycloaddition

This is a cornerstone of cyclobutane synthesis, where two alkene units are joined together under photochemical conditions to form a cyclobutane ring.[10][11][12] The reaction is typically initiated by UV light, which excites one of the alkene partners to a higher energy state, allowing it to react with a ground-state alkene.[12]

The reaction can proceed through either a concerted or a stepwise mechanism involving a diradical intermediate, depending on the nature of the reactants and the reaction conditions.

Caption: Generalized workflow for a [2+2] photocycloaddition reaction.

This protocol is a representative example for the synthesis of cyclobutane bicyclic scaffolds.[13]

-

Reactant Preparation : In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the maleimide (1.0 equivalent, 0.20 mmol).[13]

-

Solvent and Sensitizer (if required) : Add the appropriate solvent, such as CH₂Cl₂ (2.0 mL).[13] For reactions involving N-aryl maleimides, a photosensitizer like thioxanthone (20 mol%) is added.[13]

-

Inert Atmosphere : Seal the vial with a rubber septum and purge with an inert gas (e.g., argon) for 5-10 minutes.[13]

-

Irradiation : Place the reaction mixture under a suitable light source. For N-alkyl maleimides, UVA LED (370 nm) irradiation is effective.[13] For N-aryl maleimides with a sensitizer, blue LED (440 nm) is used.[13]

-

Reaction Monitoring : Stir the reaction mixture for the specified time (16–70 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[13]

-

Work-up and Purification : Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[13]

Self-Validation: The formation of the cyclobutane ring can be confirmed by spectroscopic methods. In ¹H and ¹³C NMR, the appearance of signals in the aliphatic region and the disappearance of vinylic signals are indicative of the product.[14][15][16] The specific chemical shifts and coupling constants in the ¹H NMR spectrum can help determine the stereochemistry of the product.[15][16]

Paterno-Büchi Reaction

A variation of the [2+2] photocycloaddition, the Paterno-Büchi reaction involves the cycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane (a four-membered ring containing an oxygen atom).[17][18][19] This reaction, first reported in 1909, is a powerful tool for synthesizing these important heterocyclic motifs.[17][19]

Caption: Simplified mechanism of the Paterno-Büchi reaction.

Thermal [2+2] Cycloadditions

While photochemical [2+2] cycloadditions are common, thermal variants are generally forbidden by the Woodward-Hoffmann rules for concerted reactions.[10] However, certain substrates, such as ketenes, can undergo thermal [2+2] cycloadditions with alkenes.[20][21] These reactions proceed through a stepwise mechanism and are synthetically useful.

Nature's Strained Rings: Cyclobutanes in Natural Products

Despite their inherent strain, cyclobutane rings are found in a surprising variety of natural products, showcasing nature's ability to construct these challenging scaffolds.[22][23] These compounds often exhibit significant biological activity.

-

Lignans and Neolignans : A number of plant-derived lignans feature a cyclobutane core, often formed by the dimerization of phenylpropanoid units.[22]

-

Alkaloids : Several alkaloids, isolated from both terrestrial and marine sources, incorporate a cyclobutane ring into their complex structures and show activities ranging from antimicrobial to antitumor.[23]

-

DNA Photodamage : In a biological context relevant to human health, UV radiation can induce a [2+2] cycloaddition between adjacent pyrimidine bases in a DNA strand, forming a cyclobutane pyrimidine dimer.[23] This lesion distorts the DNA helix and can lead to mutations if not repaired.

Modern Applications: From Medicine to Materials

The unique structural and reactive properties of cyclobutanes have made them valuable motifs in several areas of modern science.

Medicinal Chemistry

The conformational rigidity and three-dimensional nature of the cyclobutane ring make it an attractive scaffold for drug design, helping to "escape from flatland" – a concept that moves away from planar aromatic structures in drug candidates.[24]

-

Carboplatin : A platinum-based anticancer drug, carboplatin features a cyclobutanedicarboxylate ligand. This ligand modulates the reactivity of the platinum center, reducing the side effects associated with its predecessor, cisplatin.

-

Other Bioactive Compounds : Cyclobutane moieties are found in a range of other biologically active molecules, including antiviral agents and enzyme inhibitors.[25]

Materials Science

The controlled ring-opening or polymerization of cyclobutane derivatives is a key strategy in the development of novel polymers and materials.

-

Stress-Responsive Polymers : Polymers containing cyclobutane units as mechanophores can undergo a [2+2] cycloreversion reaction when subjected to mechanical stress.[26] This property is being explored for creating self-healing materials and stress-sensing polymers.[26]

-

Photopolymerization : The [2+2] photocycloaddition can be used as a polymerization reaction to create linear polymers containing cyclobutane rings in the backbone.[27][28] These materials have potential applications as sustainable polyesters and polyamides.[27]

Conclusion

From a theoretical curiosity born out of strain theory to a versatile building block in modern chemistry, the journey of the cyclobutane ring is a testament to the ingenuity of synthetic chemists. Its unique properties, once seen as a liability, are now leveraged to create novel medicines and advanced materials. The ongoing development of synthetic methods continues to expand the accessibility and utility of this small but powerful carbocycle, ensuring its continued importance in research and development.

References

- Benchchem. Application of 1-Ethenyl-Cyclobutene in Polymer Chemistry: Detailed Application Notes and Protocols.

- The Journal of Organic Chemistry. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.

- PMC. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.

- PMC. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system.

- ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.

- CORE. Comparing Models for Measuring Ring Strain of Common Cycloalkanes.

- PMC. Oxetane Synthesis through the Paternò-Büchi Reaction.

-

Chemical Science (RSC Publishing). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. Available at:

- Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C...

- ResearchGate. Cyclobutane containing natural products and synthetic intermediates.

- PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.

- ResearchGate. Two‐step mechanism for the [2+2] cycloaddition‐retroelectrocyclization...

- Life Chemicals. Explore Our Novel Cyclobutane Derivatives.

- Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes.

- Imperial College London. Cycloalkanes.

- PMC. Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade.

- Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.

- The University of Manchester. The Paternò-Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using Light Emitting Diode Apparatus.

- Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes.

- Wikipedia. Ring strain.

- Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes.

- Request PDF. Contemporary synthesis of bioactive cyclobutane natural products.

- Scribd. Paterno Buchi.

- Request PDF. NMR Spectroscopy of Cyclobutanes.

- Chemistry Stack Exchange. Quantitative measurement of ring strain.

- AIP Publishing. Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent.

- Organic Reactions. Enone Olefin [2 + 2] Photochemical Cycloadditions.

- ACS Figshare. Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry.

- Organic Chemistry Portal. Cyclobutane synthesis.

- Auburn University. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations.

- SpringerLink. [2 + 2] photocycloaddition.

- PMC. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights.

- Request PDF. [2+2] Photochemical Cycloaddition in Organic Synthesis.

- YouTube. 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS.

- ChemRxiv. Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer.

- PMC. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Chemistry LibreTexts. 1.2: Cycloaddition Reactions.

- PMC. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.

- Fiveable. 2+2 cycloaddition Definition.

- Organic Chemistry Portal. Paterno-Buechi Reaction.

- ACS Macro Letters. Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light.

- Slideshare. Paterno buchi reaction.

- Organic Chemistry Frontiers (RSC Publishing). Recent advances in the total synthesis of cyclobutane-containing natural products.

- AUETD Home - Auburn University. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis.

- Organic Chemistry Frontiers (RSC Publishing). Recent advances in the total synthesis of cyclobutane-containing natural products.

- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Organic Syntheses Procedure. 2.

- Scribd. Cyclobutane Synthesis Methods Review.

- Georganics. Cyclobutanecarboxylic acid - general description.

Sources

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cycloalkanes [ch.ic.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. fiveable.me [fiveable.me]

- 13. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Paterno-Buechi Reaction [organic-chemistry.org]

- 19. Paterno buchi reaction | PPTX [slideshare.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scribd.com [scribd.com]

- 22. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 26. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2,2-Dimethylcyclobutan-1-amine HCl: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylcyclobutan-1-amine hydrochloride (C₆H₁₄ClN). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectral data with fundamental principles of spectroscopic analysis to facilitate the structural elucidation and characterization of this compound. Given the limited availability of direct experimental spectra in public databases, this guide leverages established spectroscopic theory and data from analogous structures to present a robust analytical framework.

Molecular Structure and Spectroscopic Overview

2,2-Dimethylcyclobutan-1-amine hydrochloride is a primary amine featuring a substituted cyclobutane ring. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, a common practice in pharmaceutical development. The core structure consists of a four-membered carbocyclic ring with two methyl groups at the C2 position and an amino group at the C1 position.[1] The presence of these functional groups and the strained cyclobutane ring gives rise to a unique spectroscopic signature.

This guide will systematically explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a detailed interpretation of the anticipated data.

Caption: 2D Structure of 2,2-Dimethylcyclobutan-1-amine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,2-Dimethylcyclobutan-1-amine HCl, NMR analysis in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would provide invaluable structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for the different hydrogen environments in the molecule. The presence of the hydrochloride salt will influence the chemical shift of protons near the ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(NH₃⁺)- | 3.0 - 3.5 | Multiplet | 1H |

| -CH₂- (ring) | 1.8 - 2.5 | Multiplets | 4H |

| -C(CH₃)₂ | 1.0 - 1.5 | Singlets | 6H |

| -NH₃⁺ | 7.5 - 9.0 (in DMSO-d₆) | Broad Singlet | 3H |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 2,2-Dimethylcyclobutan-1-amine HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Interpretation of the ¹H NMR Spectrum

-

Ammonium Protons (-NH₃⁺): In a non-exchanging solvent like DMSO-d₆, the three protons on the nitrogen are expected to appear as a broad singlet in the downfield region (δ 7.5-9.0). In D₂O, these protons will exchange with deuterium, causing the signal to disappear, a key diagnostic test for labile protons.[2]

-

Methine Proton (-CH(NH₃⁺)-): The proton on the carbon bearing the ammonium group (C1) is expected to be deshielded due to the electron-withdrawing effect of the nitrogen, appearing as a multiplet in the range of δ 3.0-3.5.

-

Cyclobutane Ring Protons (-CH₂-): The methylene protons on the cyclobutane ring (C3 and C4) will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. Their chemical shifts are anticipated between δ 1.8 and 2.5.

-

Methyl Protons (-C(CH₃)₂): The two methyl groups at the C2 position are diastereotopic and may appear as two distinct singlets, or a single singlet, in the upfield region (δ 1.0-1.5).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(NH₃⁺)- | 50 - 60 |

| -C(CH₃)₂ | 35 - 45 |

| -CH₂- (ring) | 20 - 30 |

| -CH₃ | 20 - 30 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

-

C1 Carbon: The carbon atom attached to the ammonium group is expected to be the most downfield of the sp³ carbons, appearing in the δ 50-60 range.

-

C2 Carbon: The quaternary carbon atom bearing the two methyl groups will likely resonate in the δ 35-45 region.

-

C3 and C4 Carbons: The two methylene carbons of the cyclobutane ring are expected to have chemical shifts in the δ 20-30 range.

-

Methyl Carbons: The carbons of the two methyl groups are also anticipated to appear in the δ 20-30 region.

Caption: Predicted ¹H and ¹³C NMR correlations for 2,2-Dimethylcyclobutan-1-amine HCl.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,2-Dimethylcyclobutan-1-amine HCl is expected to show characteristic absorption bands for the ammonium group and the C-H bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium to Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Interpretation of the IR Spectrum

-

N-H Stretching: The most prominent feature will be a broad and strong absorption band in the 3000-3300 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This broadness is due to hydrogen bonding.[2]

-

C-H Stretching: Sharp to medium intensity peaks between 2850 and 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the methyl and cyclobutane ring hydrogens.

-

N-H Bending: A medium to strong absorption band is expected in the 1500-1600 cm⁻¹ range, arising from the scissoring and asymmetric bending vibrations of the -NH₃⁺ group.[3]

-

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region will be due to the bending vibrations of the C-H bonds in the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2-Dimethylcyclobutan-1-amine HCl, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds.

Table 4: Predicted Mass-to-Charge Ratios (m/z) in ESI-MS

| Ion | Predicted m/z |

| [M+H]⁺ (Free Base) | 100.1121 |

| [M]⁺ (Free Base) | 99.1042 |

Note: The molecular formula of the free base is C₆H₁₃N with a monoisotopic mass of 99.1048 Da.[4][5]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Interpretation of the Mass Spectrum

-

Molecular Ion: In positive mode ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected to be observed at an m/z of approximately 100.11.[4] The molecular ion of the free base, [M]⁺, would be at m/z 99.10.[1][4]

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of small neutral molecules.

Caption: Plausible fragmentation pathways for the molecular ion of 2,2-Dimethylcyclobutan-1-amine.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,2-Dimethylcyclobutan-1-amine hydrochloride. By combining foundational spectroscopic principles with data from analogous compounds, a comprehensive characterization framework has been established. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable resource for researchers in the identification and structural confirmation of this compound. It is imperative to note that experimental verification is the ultimate standard for structural elucidation, and this guide should be used in conjunction with empirical data acquisition.

References

-

PubChemLite. 2,2-dimethylcyclobutan-1-amine hydrochloride (C6H13N). [Link]

-

American Elements. 2,2-dimethylcyclobutan-1-amine hydrochloride | CAS 1803562-44-8. [Link]

-

PubChem. 2,2-Dimethylcyclobutan-1-amine | C6H13N | CID 58806244. [Link]

-

PubChem. 2,2-Dimethylcyclobutan-1-one | C6H10O | CID 535022. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

-

NIST WebBook. Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S(Z)],3β(E)]]-*. [Link]

-

PubChemLite. 3-butoxy-2,2-dimethylcyclobutan-1-amine (C10H21NO). [Link]

-

ResearchGate. 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. [Link]

-

NIST WebBook. Cyclopentanone, 2,2-dimethyl-. [Link]

Sources

- 1. 2,2-Dimethylcyclobutan-1-amine (1781791-33-0) for sale [vulcanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. PubChemLite - 2,2-dimethylcyclobutan-1-amine hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]

- 5. 2,2-Dimethylcyclobutan-1-amine | C6H13N | CID 58806244 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Stereochemical Architecture and Synthetic Resolution of 2,2-Dimethylcyclobutanamine

Abstract

2,2-Dimethylcyclobutanamine (2,2-DMCBA) represents a critical pharmacophore in modern drug design, offering a conformationally restricted bioisostere for acyclic amines. Its unique structural rigidity, driven by the gem-dimethyl Thorpe-Ingold effect and cyclobutane ring strain, provides distinct vectors for receptor binding that differ significantly from cyclopentyl or cyclohexyl analogs. This guide details the stereochemical dynamics, a scalable synthetic route via Hofmann rearrangement, and a self-validating protocol for enantiomeric resolution.

Structural Dynamics & The Gem-Dimethyl Effect

Chirality and Symmetry

Unlike 3,3-dimethylcyclobutanamine, which possesses a plane of symmetry passing through C1 and C3, 2,2-dimethylcyclobutanamine is chiral . The C1 carbon is the sole stereogenic center on the ring. The gem-dimethyl group at C2 breaks the symmetry of the cyclobutane ring relative to the amine at C1, resulting in two enantiomers:

-

(1R)-2,2-dimethylcyclobutanamine

-

(1S)-2,2-dimethylcyclobutanamine [1]

Conformational Puckering

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle is typically ~25–35°.

-

Steric Control: The bulky gem-dimethyl group at C2 exerts a profound influence on the ring pucker. To minimize 1,3-diaxial-like interactions, the ring adopts a conformation where the methyl groups and the amine substituent can achieve a pseudo-equatorial orientation where possible.

-

Thorpe-Ingold Effect: The compression of the internal C1-C2-C3 bond angle by the external gem-dimethyl group increases the activation barrier for ring inversion, making 2,2-DMCBA more conformationally rigid than its unsubstituted parent.

Synthetic Pathway: The Hofmann Rearrangement Route[2][3][4][5][6][7]

Direct amination of 2,2-dimethylcyclobutane is non-selective. The most robust, stereochemically predictable route involves the construction of the ring followed by a Hofmann rearrangement. This method preserves the stereochemical integrity of the migrating carbon.[2]

Retrosynthetic Logic

The amine is derived from 2,2-dimethylcyclobutanecarboxamide , which is in turn synthesized from pinonic acid derivatives or via [2+2] cycloaddition strategies. The critical step is the Hofmann rearrangement, which converts the primary amide to the primary amine with retention of configuration.[3][2]

Reaction Mechanism & Causality

-

N-Bromination: Reaction with bromine/base forms the N-bromoamide.[3][2][4]

-

Isocyanate Formation: Deprotonation and loss of bromide triggers the rearrangement.[2] The alkyl group (cyclobutyl ring) migrates from Carbon to Nitrogen. Crucially, this migration is intramolecular and concerted, retaining the stereochemistry at the migrating C1 center.

-

Hydrolysis: The resulting isocyanate is hydrolyzed to the carbamic acid, which spontaneously decarboxylates to yield the free amine.[5][3][2][4]

Figure 1: Synthetic pathway utilizing the Hofmann rearrangement for stereochemical retention.

Protocol: Enantiomeric Resolution

Since the synthesis typically yields a racemate (unless starting from a chiral pool precursor like pinonic acid), chemical resolution is required. The following protocol uses (L)-(+)-Tartaric acid as the resolving agent.

Experimental Workflow

Reagents:

-

Racemic 2,2-Dimethylcyclobutanamine (10.0 g, ~100 mmol)

-

(L)-(+)-Tartaric Acid (15.0 g, ~100 mmol)

-

Solvent: Methanol (MeOH) / Ethanol (EtOH) gradient

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve racemic amine in minimal MeOH (50 mL) at 40°C.

-

Separately, dissolve (L)-tartaric acid in MeOH (50 mL).

-

Add the acid solution to the amine solution slowly with stirring. An exotherm indicates salt formation.

-

-

Crystallization (The Discriminatory Event):

-

Concentrate the solution to ~60 mL.

-

Add EtOH (hot) until slight turbidity is observed.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

-

Causality: The diastereomeric pair [(1R)-amine • (L)-tartrate] and [(1S)-amine • (L)-tartrate] have different lattice energies and solubilities. One diastereomer will crystallize preferentially.

-

-

Filtration & Recrystallization:

-

Filter the crystals (Crop A).

-

Recrystallize Crop A from MeOH/EtOH (1:2) to upgrade chiral purity (>98% ee).

-

-

Free Base Liberation:

-

Dissolve the purified salt in 2M NaOH.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry over Na₂SO₄ and concentrate to yield the enantiopure amine.

-

Validation (Self-Check)

-

Optical Rotation: Measure

. The enantiomers will have equal magnitude but opposite signs. -